1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C13H9BrN2O2S and a molecular weight of 337.19 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Scientific Research Applications
1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer and other diseases.
Biological Studies: The compound is used in the study of protein-ligand interactions and the development of bioactive molecules.
Chemical Biology: It serves as a probe for investigating biological pathways and mechanisms.
Material Science: The compound is explored for its potential use in the development of organic electronic materials.
Safety and Hazards
Preparation Methods
The synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene . The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinases . The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds such as:
1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a chlorine atom instead of bromine.
1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: Contains a cyano group at the 5-position instead of bromine.
5-Bromo-2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Has an ethyl group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-11-8-10-6-7-16(13(10)15-9-11)19(17,18)12-4-2-1-3-5-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNWTAKXBHBRBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640135 | |
Record name | 1-(Benzenesulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001070-33-2 | |
Record name | 1-(Benzenesulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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